molecular formula C24H20Cl2N4OS B2891043 2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether CAS No. 477858-76-7

2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether

Cat. No. B2891043
CAS RN: 477858-76-7
M. Wt: 483.41
InChI Key: UOGRWJBQRDTLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that includes several functional groups such as dichlorophenyl, pyrrole, thiophene, and pyrazolopyrimidine . These groups are common in many pharmaceuticals and agrochemicals, suggesting potential applications in these areas.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups . Unfortunately, without more specific information, it’s not possible to provide a detailed analysis of its structure.

Scientific Research Applications

Antimicrobial and Anticancer Properties

A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds related to pyrazole derivatives, showing significant in vitro antimicrobial and higher anticancer activity compared to the reference drug doxorubicin. This implies potential applications in developing new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Catalysis in Transfer Hydrogenation

Magubane et al. (2017) explored the use of pyrazolyl compounds in catalyzing the transfer hydrogenation of ketones. This research indicates the compound's potential role in chemical synthesis, particularly in facilitating specific types of reduction reactions (Magubane, Alam, Ojwach, & Munro, 2017).

Crystallographic Studies

Rodier, Belaissaoui, Morpain, & Laude (1994) conducted a crystallographic study on a related pyrazole compound. This research contributes to the understanding of molecular structures, which is crucial in drug design and material science (Rodier et al., 1994).

Reactivity with Hydrazines

Mikhed’kina, Bylina, Mel’nik, & Kozhich (2009) explored the reactivity of a similar ethyl pyrazole compound with substituted hydrazines, leading to regioisomeric pyrazoles. This study contributes to organic chemistry, particularly in synthesizing diverse pyrazole-based structures (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).

Antibacterial Agents

Azab, Youssef, & El-Bordany (2013) synthesized new heterocyclic compounds, including pyrazole derivatives, with potential as antibacterial agents. This highlights the role of such compounds in developing new antibiotics (Azab, Youssef, & El-Bordany, 2013).

Synthesis of Functional Derivatives

Dikusar et al. (2018) investigated the synthesis of functional derivatives from a related ethyl pyridine compound. This research is significant in the field of synthetic organic chemistry, expanding the repertoire of available compounds for various applications (Dikusar et al., 2018).

Computational Studies

Singh, Rawat, & Sahu (2014) conducted a computational study on a pyrrole chalcone derivative, providing insights into the molecular interactions and potential for forming heterocyclic compounds. Such studies are crucial in theoretical chemistry and drug design (Singh, Rawat, & Sahu, 2014).

Lyotropic Liquid Crystal Fabrication

Ma et al. (2010) studied the aggregation behavior of a polyoxyethylene amphiphile in an ionic liquid, contributing to the understanding of liquid crystal formation and its applications in materials science (Ma et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it’s a pharmaceutical, it might interact with specific biological targets to exert its effects.

properties

IUPAC Name

7-[1-(2,4-dichlorophenoxy)ethyl]-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4OS/c1-14-4-5-15(2)29(14)21-9-11-32-24(21)19-13-23-27-10-8-20(30(23)28-19)16(3)31-22-7-6-17(25)12-18(22)26/h4-13,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGRWJBQRDTLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C(C)OC5=C(C=C(C=C5)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.